molecular formula C9H9FO3 B3039653 (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid CAS No. 124980-93-4

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid

Cat. No.: B3039653
CAS No.: 124980-93-4
M. Wt: 184.16 g/mol
InChI Key: YZDVNWXOYGTHJO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a fluorophenyl group attached to a hydroxypropionic acid moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Fluorophenyl compounds can pose various safety hazards. For instance, 4-Fluorophenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Fluorophenyl compounds continue to be an area of interest in various fields, including organic synthesis, chemical biology, drug discovery, and materials science . Future research will likely continue to explore new synthesis methods and applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid typically involves the asymmetric reduction of 3-(4-Fluorophenyl)-2-oxopropionic acid. This reduction can be achieved using chiral catalysts or enzymes that ensure the production of the desired enantiomer. Common reagents used in this process include borane complexes and chiral oxazaborolidine catalysts.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods due to their high enantioselectivity and efficiency. Enzymes such as alcohol dehydrogenases are used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is preferred for large-scale production due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form the corresponding ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-(4-Fluorophenyl)-2-oxopropionic acid.

    Reduction: 3-(4-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxypropionic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-oxopropionic acid
  • 3-(4-Fluorophenyl)-2-hydroxypropanol
  • 4-Fluorophenylacetic acid

Uniqueness

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of both a fluorophenyl group and a hydroxypropionic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVNWXOYGTHJO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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